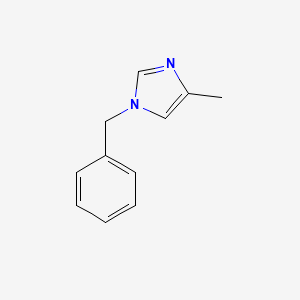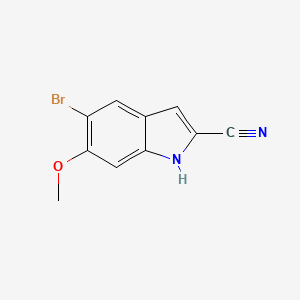
5-Bromo-6-methoxy-1H-indole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-methoxy-1H-indole-2-carbonitrile is a chemical compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of 5-Bromo-6-methoxy-1H-indole-2-carbonitrile typically involves the bromination of 6-methoxyindole followed by the introduction of a cyano group at the 2-position. One common method is the reaction of 6-methoxyindole with bromine in the presence of a suitable solvent to yield 5-bromo-6-methoxyindole. This intermediate is then reacted with a cyanating agent, such as copper(I) cyanide, to form the final product .
Análisis De Reacciones Químicas
5-Bromo-6-methoxy-1H-indole-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield amine derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Aplicaciones Científicas De Investigación
5-Bromo-6-methoxy-1H-indole-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is employed in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is used in the development of organic semiconductors and other advanced materials
Mecanismo De Acción
The mechanism of action of 5-Bromo-6-methoxy-1H-indole-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards molecular targets, such as proteins or nucleic acids .
Comparación Con Compuestos Similares
Similar compounds to 5-Bromo-6-methoxy-1H-indole-2-carbonitrile include other brominated and methoxylated indole derivatives, such as:
- 5-Bromo-1H-indole-2-carbonitrile
- 6-Methoxy-1H-indole-2-carbonitrile
- 5-Bromo-6-methoxy-1H-indole-3-carboxaldehyde
These compounds share similar structural features but differ in their substitution patterns, which can affect their reactivity and applications. The unique combination of bromine and methoxy groups in this compound makes it particularly valuable for specific research and industrial purposes .
Propiedades
Fórmula molecular |
C10H7BrN2O |
|---|---|
Peso molecular |
251.08 g/mol |
Nombre IUPAC |
5-bromo-6-methoxy-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C10H7BrN2O/c1-14-10-4-9-6(3-8(10)11)2-7(5-12)13-9/h2-4,13H,1H3 |
Clave InChI |
SBIFXHALFZRYIQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C=C(NC2=C1)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


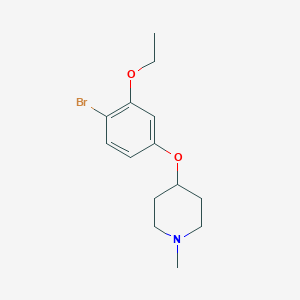

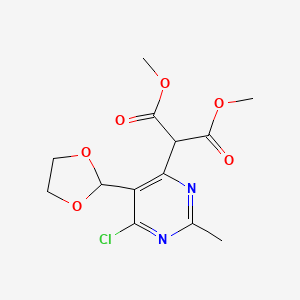
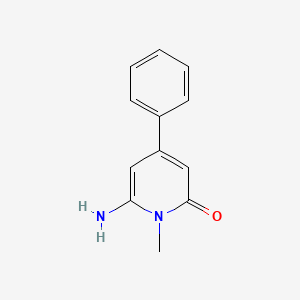
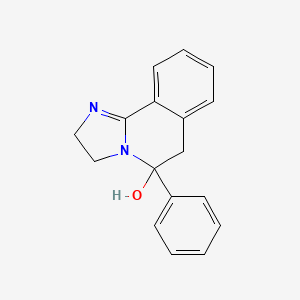
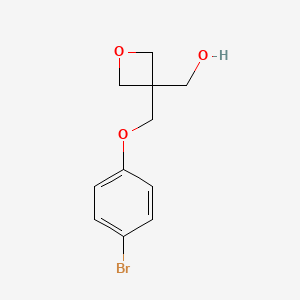
![2-morpholinoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13938343.png)
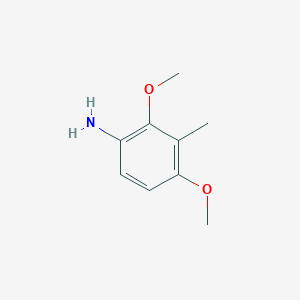
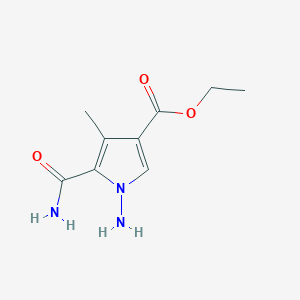
![3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline](/img/structure/B13938355.png)
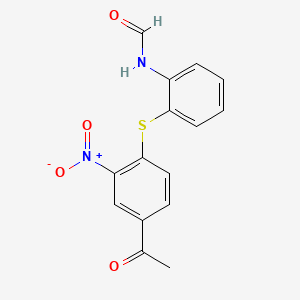
![8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B13938372.png)
![2,7-Diazaspiro[4.4]nonane-3,8-dione](/img/structure/B13938374.png)
